7-Methoxyquinazoline

Description

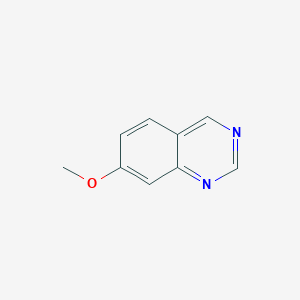

7-Methoxyquinazoline is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O and a molecular mass of 174.20 g/mol . It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The methoxy (-OCH₃) group at the 7th position enhances its electronic and steric properties, making it a critical scaffold in medicinal chemistry.

Key applications include:

- Anticancer Agents: Derivatives of this compound serve as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and c-Met kinases, particularly in non-small cell lung cancer (NSCLC) .

- Antileishmanial Activity: this compound (compound 28) exhibits potent activity against Leishmania donovani (EC₅₀ = 740 nM), outperforming analogues with substitutions at other positions .

- Brain Penetration: Carbamate derivatives of this compound, such as Compound 18, demonstrate promising brain-to-plasma partition coefficients (Kp,uu = 0.34) for treating NSCLC with brain metastases .

- Diagnostic Imaging: Conjugation with Ru(II) complexes enables tumor-targeted imaging and apoptosis induction in EGFR-overexpressing cancers .

Propriétés

IUPAC Name |

7-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRMMMLUWHPZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=NC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10105-37-0 | |

| Record name | 7-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chlorination and Substitution of Dihydroquinazoline Precursors

Chlorination of dihydroquinazoline derivatives followed by nucleophilic substitution is a versatile route. For instance, 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate undergoes phosphorylation with in toluene at 78°C for 6 hours, yielding 4-chloro-7-methoxyquinazolin-6-yl acetate . Subsequent treatment with 2-fluoroaniline introduces aromatic amines at the 4-position, achieving an 83.7% yield .

Critical Data :

-

Reagents : (2.4 mL, 26.22 mmol), toluene (25 mL), 2-fluoroaniline (1.04 g) .

-

Characterization : -NMR (DMSO-): δ 9.70 (s, NH), 8.31 (s, ArH), 3.97 (s, OCH) .

Demethylation and Impurity Control in Methoxyquinazoline Synthesis

Selective demethylation is critical for synthesizing high-purity 7-methoxyquinazoline derivatives. A patent describes the use of methanesulfonic acid and L-methionine to demethylate 6,7-dimethoxyquinazoline-4-one, preferentially yielding 6-hydroxy-7-methoxyquinazoline over its isomer (10–15% impurity) . Purification via methylene chloride extraction and sodium bicarbonate washing ensures >98% purity for subsequent acetylation and coupling steps .

Process Parameters :

DBU-Catalyzed Green Synthesis for Scalable Production

The DBU-catalyzed method exemplifies green chemistry, utilizing ionic liquids and to drive cyclocondensation. This single-step process converts 2-amino-4-methoxybenzoic acid and urea into this compound-2,4-dione at 60°C with 95% yield, avoiding toxic solvents . The protocol’s scalability and low energy requirements make it industrially viable.

Advantages :

Comparative Analysis of Synthetic Methods

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methoxyquinazoline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinazoline-7-carboxylic acid derivative.

Reduction: Reduction reactions can convert the quinazoline ring to a dihydroquinazoline derivative.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

- Oxidation of this compound can yield quinazoline-7-carboxylic acid.

- Reduction can produce dihydroquinazoline derivatives.

- Substitution reactions can result in various functionalized quinazoline derivatives.

Applications De Recherche Scientifique

Anticancer Activity

7-Methoxyquinazoline and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| A549 (Lung) | 3.8 | Cell cycle arrest |

| HeLa (Cervical) | 4.5 | Inhibition of proliferation |

A study demonstrated that treatment with this compound led to significant reductions in tumor size in murine models, confirming its efficacy as an anticancer agent .

Mechanistic Insights

The mechanism of action involves the compound's interaction with specific proteins involved in apoptosis pathways, enhancing its potential as a therapeutic agent. For instance, it has been shown to disrupt β-catenin/TCF4 interactions, which are crucial in various cancers .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against several bacterial strains, making it a candidate for antibiotic development.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antibiotic .

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of quinazoline derivatives, emphasizing the importance of substituents like methoxy groups in enhancing biological activity. Computational modeling has indicated that these modifications significantly increase binding affinity to target proteins .

In Vivo Studies

In a murine model, administration of this compound resulted in a marked reduction in tumor volume over four weeks compared to control groups, supporting its potential as a therapeutic agent .

Mechanistic Studies

Detailed investigations using mass spectrometry have revealed that this compound interacts with proteins involved in apoptosis pathways, confirming its role as a pro-apoptotic agent .

Mécanisme D'action

The mechanism of action of 7-Methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In cancer research, it has been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.

Comparaison Avec Des Composés Similaires

Table 2: Brain Penetration and Metabolic Stability

Key Observations :

- Substituent Position : Methoxy at the 7th position (vs. 8th) optimizes antileishmanial activity .

- Dual Kinase Inhibition: Phenoxy groups at the 4th position enhance EGFR/c-Met binding affinity .

- Metabolic Stability : Piperazine ring modifications (e.g., methyl substitutions) reduce oxidative clearance .

Activité Biologique

7-Methoxyquinazoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the biological activity of this compound, summarizing findings from various studies, including in vitro and in vivo analyses, and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its structural formula can be represented as follows:

Anticancer Activity

Mechanism of Action

Research indicates that this compound exhibits significant anticancer properties through multiple mechanisms, including the inhibition of critical signaling pathways involved in tumor growth. One prominent study demonstrated that derivatives of this compound can inhibit the β-catenin/TCF4 protein-protein interactions, which are crucial for the progression of certain cancers such as colon and liver cancer .

Case Studies

- In Vitro Studies : A series of experiments conducted on HCT116 and HepG2 cell lines revealed that this compound derivatives had IC50 values ranging from 5.64 to 23.18 µM, indicating potent cytotoxic effects . The most effective derivative (18B) was noted for inducing apoptosis and inhibiting cell migration.

- In Vivo Efficacy : In murine models of visceral leishmaniasis, a related quinazoline compound demonstrated a reduction in parasitemia by 37% when administered at a dosage of 15 mg/kg for five consecutive days . This suggests potential dual-use as both an anticancer and antiparasitic agent.

Antimicrobial Activity

This compound has also shown promising antimicrobial effects. A study focused on its activity against Leishmania donovani indicated that certain derivatives could significantly reduce parasite viability, suggesting potential applications in treating leishmaniasis .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits a terminal elimination half-life ranging from 5 to 20 hours, depending on the administration route (intraperitoneal vs. oral) . This pharmacokinetic profile supports its use in therapeutic settings, allowing for sustained drug action.

Summary of Biological Activities

Q & A

Q. How should researchers structure a manuscript on this compound to meet journal standards?

- Answer : Follow IMRaD format:

- Introduction : Link to prior work (e.g., WO 97/22596 for quinazoline patents ).

- Methods : Detail synthesis protocols (e.g., "refluxed in TFA at 80°C for 3h" ).

- Results : Use tables for IC₅₀ values and selectivity indices (see Table 1).

- Discussion : Contrast findings with existing literature (e.g., compare dual inhibition efficacy to AZD8931 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.